molecular formula C9H11ClN2 B1489473 (2-Chloropyridin-4-yl)(cyclopropyl)methanamine CAS No. 1270444-14-8

(2-Chloropyridin-4-yl)(cyclopropyl)methanamine

Cat. No.: B1489473
CAS No.: 1270444-14-8
M. Wt: 182.65 g/mol
InChI Key: BIRRNNURRYIDRN-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)(cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H11ClN2 . It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a cyclopropyl group attached to the 4-position, along with an amine group at the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine typically involves the following steps:

  • Formation of 2-Chloropyridine: The starting material, 2-chloropyridine, can be synthesized through halogenation reactions of pyridine.

  • Cyclopropyl Addition: The cyclopropyl group is introduced via a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the 2-chloropyridine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(2-Chloropyridin-4-yl)(cyclopropyl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine or amine sites.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Substituted pyridine and amine derivatives.

Scientific Research Applications

(2-Chloropyridin-4-yl)(cyclopropyl)methanamine: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Chloropyridin-4-yl)(cyclopropyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2-Chloropyridin-4-yl)(cyclopropyl)methanamine: can be compared with other similar compounds, such as:

  • 2-Chloropyridine: Similar structure but lacks the cyclopropyl and amine groups.

  • Cyclopropylamine: Lacks the pyridine ring and chlorine substitution.

  • 2-Chloropyridin-4-ylmethanamine: Similar but without the cyclopropyl group.

Uniqueness: The presence of both the cyclopropyl group and the amine group on the pyridine ring makes this compound unique and potentially more reactive and versatile compared to its analogs.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-5-7(3-4-12-8)9(11)6-1-2-6/h3-6,9H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRRNNURRYIDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=NC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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